2-Hydroxy-2-methyl-4-phenylbutanoic acid
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Overview
Description
“2-Hydroxy-2-methyl-4-phenylbutanoic acid” is a chemical compound with the molecular weight of 194.23 . It is a powder at room temperature .
Synthesis Analysis
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases has been reported . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13)
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has been reported .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 194.23 .
Scientific Research Applications
Component in Aminopeptidase Inhibitors
2-Hydroxy-2-methyl-4-phenylbutanoic acid is identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The stereochemistry of this compound is determined by X-ray crystallographic analysis, indicating its significance in pharmaceutical research (Nakamura et al., 1976).
Theoretical and Computational Studies
Density functional theory (DFT) calculations have been applied to study the structural and electronic properties of 2-hydroxy-2-phenylbutanoic acid and its derivatives. These studies provide insights into the molecular properties and potential applications in material science and drug discovery (Raajaraman et al., 2019).
Biocatalytic Applications
The biocatalytic deracemization of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid has been achieved with high yield and enantiomeric excess. This process, using whole cells of Candida parapsilosis, highlights its potential in producing optically pure compounds for pharmaceutical applications (Chadha & Baskar, 2002).
Synthetic Methodology
Efficient synthetic methods for 2-hydroxy-2-methyl-4-phenylbutanoic acid and its derivatives have been developed. These methods are important for the synthesis of peptide bond isosteres and other pharmaceutical intermediates (May & Abell, 1999).
Applications in Wine and Beverage Analysis
Quantitative determination of 2-hydroxy-2-methylbutanoic acid and related compounds has been optimized for wines and other alcoholic beverages. This research contributes to the understanding of flavor and aroma compounds in food and beverage science (Gracia-Moreno et al., 2015).
Environmental Fate and Degradation
Studies on microbial degradation of chiral 2-phenylbutyric acid, a related compound, have provided insights into the environmental fate and biodegradation pathways of similar chemical structures. This research is crucial for understanding the ecological impact of synthetic compounds (Liu et al., 2011).
Safety And Hazards
While specific safety and hazard information for “2-Hydroxy-2-methyl-4-phenylbutanoic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has shown promise . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering . The potential of ®-HPBE production process has also been intensively evaluated .
properties
IUPAC Name |
2-hydroxy-2-methyl-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVARADSUFYREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-4-phenylbutanoic acid |
Citations
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